BenchChemオンラインストアへようこそ!

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride

Conformational restriction Fragment-based drug design Ligand efficiency

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione hydrochloride (CAS 2402831-05-2, molecular formula C₆H₉ClN₄O₂, molecular weight 204.61 g/mol) is a heterocyclic compound featuring a fused pyrazino-triazinone core. This rigid bicyclic scaffold, containing two carbonyl groups and a secondary amine within a saturated piperazine-like ring, presents a hydrogen-bond-rich, planar architecture amenable to target engagement and further functionalization.

Molecular Formula C6H9ClN4O2
Molecular Weight 204.61
CAS No. 2402831-05-2
Cat. No. B2707840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride
CAS2402831-05-2
Molecular FormulaC6H9ClN4O2
Molecular Weight204.61
Structural Identifiers
SMILESC1CN2C(=NNC(=O)C2=O)CN1.Cl
InChIInChI=1S/C6H8N4O2.ClH/c11-5-6(12)10-2-1-7-3-4(10)8-9-5;/h7H,1-3H2,(H,9,11);1H
InChIKeyORRGOKVLWKNVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione hydrochloride (CAS 2402831-05-2): Procurement-Relevant Profile and Chemical Identity


6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione hydrochloride (CAS 2402831-05-2, molecular formula C₆H₉ClN₄O₂, molecular weight 204.61 g/mol) is a heterocyclic compound featuring a fused pyrazino-triazinone core. This rigid bicyclic scaffold, containing two carbonyl groups and a secondary amine within a saturated piperazine-like ring, presents a hydrogen-bond-rich, planar architecture amenable to target engagement and further functionalization [1]. The compound is catalogued under PubChem CID 145915380 and is supplied as a hydrochloride salt, which enhances aqueous solubility and handling relative to the neutral free base (CAS 2402830-77-5) . It is primarily positioned as a versatile building block for medicinal chemistry and chemical biology applications, serving as a core scaffold for the synthesis of more elaborate pyrazino[2,1-c][1,2,4]triazine derivatives explored in drug discovery programs [2].

Why Generic Heterocyclic Building Blocks Cannot Substitute for 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione Hydrochloride in Precision Research


The [6,7,8,9]-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione scaffold embodies a distinctive fusion of a saturated piperazine ring with a 1,2,4-triazine-3,4-dione moiety, creating a rigid, hydrogen-bond-donating and accepting architecture that is not replicated by simple monocyclic triazines, pyrazines, or their standalone fused analogs [1]. In the published literature, tetra-substituted derivatives of the closely related hexahydro-4H-pyrazino[2,1-c][1,2,4]triazine-4,7(6H)-dione core have been validated as β-turn mimetics capable of modulating protein–protein interactions (PPIs), most notably the LRS–RagD interaction in the mTORC1 signaling pathway [2]. Subtle alterations to the ring saturation, substitution pattern, or salt form can abolish this conformational mimicry and the attendant binding activity. Therefore, substituting this specific hydrochloride salt with an unvalidated free base, a differently positioned triazine isomer, or a non-fused analog introduces unacceptable risk of loss of the desired geometric and electronic properties, undermining reproducibility in PPI modulation, fragment-based screening, or scaffold-hopping campaigns.

Quantitative Differentiation Evidence for 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione Hydrochloride Against Closest Analogs


Rotatable Bond Count Constraint: Rigid Scaffold vs. Flexible Piperazine-Triazine Hybrids

The target compound possesses zero rotatable bonds, enforced by its fused bicyclic geometry, distinguishing it from common non-fused piperazine-triazine or piperazine-pyrazinone building blocks that typically present 2–4 rotatable bonds [1]. This complete conformational restriction, combined with a topological polar surface area (TPSA) of 73.8 Ų and a balanced hydrogen bond donor/acceptor count (3 HBD, 4 HBA), places the scaffold within favorable property space for fragment-based lead discovery [1]. Less constrained analogs may sample multiple conformations in solution, reducing the effective molarity for target engagement and complicating structure-based design.

Conformational restriction Fragment-based drug design Ligand efficiency

Hydrochloride Salt Solubility Advantage Over the Free Base Form

The hydrochloride salt form of the target compound (CAS 2402831-05-2, MW 204.61 g/mol) is expected to provide substantially higher aqueous solubility than the neutral free base (CAS 2402830-77-5, MW 168.15 g/mol, C₆H₈N₄O₂) [1]. The protonation of the secondary amine in the saturated piperazine ring by HCl yields an ionized species with enhanced polarity, which is a well-established principle in pharmaceutical salt selection. While quantitative solubility values for this specific compound pair are not publicly available, the structurally analogous series of hexahydro-4H-pyrazino[2,1-c][1,2,4]triazine-4,7(6H)-diones is routinely handled as hydrochloride or mesylate salts in biological assays to ensure dissolution at micromolar to millimolar concentrations [2].

Salt selection Aqueous solubility Compound handling

Class-Level Validation of the Pyrazino[2,1-c][1,2,4]triazine Core as a β-Turn Mimetic Scaffold

Tetra-substituted derivatives of the hexahydro-4H-pyrazino[2,1-c][1,2,4]triazine-4,7(6H)-dione scaffold—the direct substituted analog of the target compound—have been rationally designed and experimentally validated as β-turn mimetics for modulating PPIs [1]. A 162-member library of these tetra-substituted analogs, synthesized via tandem N-acyliminium cyclization, was screened against the LRS–RagD PPI. The hit compound 5c{3,9} stabilized the LRS–RagD interaction and activated mTORC1 signaling in live cells under leucine-deprived conditions, as confirmed by FRET imaging and phospho-S6K1 Western blot [1]. While the unsubstituted core is not itself the active PPI modulator, this class-level evidence establishes that the pyrazino[2,1-c][1,2,4]triazine-3,4-dione geometry is a privileged scaffold for PPI-targeted drug discovery, and the target compound represents the minimal core structure for systematic structure-activity relationship (SAR) exploration.

Peptidomimetics Protein-protein interactions mTORC1 signaling

Recommended Research Application Scenarios for 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione Hydrochloride Based on Evidence


Core Scaffold for β-Turn Mimetic Library Synthesis in PPI Drug Discovery Programs

The rigid, zero-rotatable-bond architecture of the [6,7,8,9]-tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione core directly maps onto the geometry required for β-turn mimicry [1]. Research groups pursuing small-molecule modulators of protein–protein interactions—particularly those involving the LRS–RagD–mTORC1 axis or analogous interfaces with helical or turn-binding recognition motifs—can employ this hydrochloride salt as the starting scaffold for N-acyliminium cyclization or parallel diversification strategies to generate tetra-substituted analog libraries [1]. The pre-formed hydrochloride ensures direct solubility in DMSO or aqueous buffers for high-throughput chemistry workflows.

Fragment-Based Lead Discovery with a Pre-Validated Triazinone Pharmacophore

With a molecular weight of 204.61 g/mol (HCl salt) and a TPSA of 73.8 Ų, this compound resides within optimal fragment space (MW < 250, TPSA < 90 Ų) [2]. The scaffold's three hydrogen bond donors and four acceptors provide ample interaction potential for fragment screening by NMR, SPR, or X-ray crystallography. Unlike many commercial fragment libraries composed of flat, monocyclic aromatics, this fused bicyclic system offers three-dimensional character with zero rotatable bonds, maximizing the entropic benefit upon target binding [2]. Procurement of the hydrochloride form ensures consistent solubility during fragment cocktail preparation.

Scaffold-Hopping Starting Point from Monocyclic Triazine or Pyrazinone Lead Series

Medicinal chemistry teams seeking to replace metabolically labile or synthetically intractable monocyclic 1,2,4-triazine-3,5-diones or pyrazin-2-ones can adopt this fused pyrazino[2,1-c][1,2,4]triazine-3,4-dione core as a conformationally constrained scaffold-hop [1]. The saturated piperazine ring introduces a secondary amine that can be further functionalized or exploited for salt formation, while the triazinedione moiety maintains the key pharmacophoric hydrogen-bonding pattern. The class-level validation of substituted analogs as functional PPI modulators [1] provides initial confidence that the scaffold tolerates substitution without loss of target engagement.

Quote Request

Request a Quote for 6,7,8,9-Tetrahydro-2H-pyrazino[2,1-c][1,2,4]triazine-3,4-dione;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.